molecular formula C7H7NO4S B2429555 (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate CAS No. 1397692-43-1

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate

Cat. No.: B2429555
CAS No.: 1397692-43-1
M. Wt: 201.2
InChI Key: SPOFWMYVBHEGKR-ARJAWSKDSA-N
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Description

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The (Z)-configuration indicates the specific geometric isomer of the compound, where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxothiazolidin-5-ylidene)acetamides: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Thiazolidinediones: Known for their antidiabetic properties, these compounds also contain a thiazolidinone ring but differ in their substituents and specific activities.

Uniqueness

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is unique due to its specific (Z)-configuration and the presence of an ethyl ester group. This configuration can influence its reactivity and biological activity, making it distinct from other thiazolidinone derivatives.

Properties

IUPAC Name

ethyl (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-5(9)3-4-6(10)8-7(11)13-4/h3H,2H2,1H3,(H,8,10,11)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFWMYVBHEGKR-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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